Indirubin (Standard)

Kinase inhibition GSK-3β Alzheimer's disease

Indirubin is a bis-indole alkaloid with a unique CDK isoform selectivity profile (IC50 2.2–12 μM) and nanomolar GSK-3β inhibition (IC50 5–50 nM). It is the most potent endogenous aryl hydrocarbon receptor (AhR) agonist among indigoid compounds (EC50 ~1 × 10⁻⁷ M), approximately 50-fold more active than its isomer indigo. Supplied as dark purple crystalline powder with certified ≥98% HPLC purity, it is the definitive reference standard for kinase mechanistic studies, Alzheimer's tau pathology research, AhR-dependent gene expression assays, and pharmacopoeial quality control of traditional Chinese medicines. Requires DMSO for dissolution; insoluble in water and ethanol.

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 479-41-4
Cat. No. B1684374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndirubin (Standard)
CAS479-41-4
SynonymsIndirubin;  C.I. 73200, Couroupitine B, Indigo red, Indigopurpurin, NSC 105327;  NSC-105327;  NSC105327.
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
InChIInChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
InChIKeyJNLNPCNGMHKCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indirubin (CAS 479-41-4) Standard: Chemical Identity and Baseline Characterization for Procurement Decision-Making


Indirubin (CAS 479-41-4) is a bis-indole alkaloid with molecular formula C16H10N2O2 and molecular weight 262.26 g/mol . It is a structural isomer of indigo (indigotin), distinguished by its reddish-purple coloration versus indigo's blue [1]. Indirubin occurs naturally as a constituent of traditional Chinese medicinal herbs including Isatis indigotica, Indigofera tinctoria, and is present endogenously at low levels in human urine . The compound functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [2]. Indirubin exhibits ligand activity at the aryl hydrocarbon receptor (AhR), with receptor-binding properties distinct from both its isomer indigo and synthetic halogenated AhR agonists [3]. As a research reagent, indirubin is typically supplied as a dark purple crystalline powder with purity specifications of ≥97% to >99% by HPLC .

Indirubin (CAS 479-41-4): Why Structurally Similar Indigoids Cannot Be Interchanged in Scientific Workflows


Indirubin belongs to the indigoid family of bis-indole compounds, which includes indigo (indigotin), indirubin-3'-oxime, 6-bromoindirubin, meisoindigo, and tryptanthrin. Despite sharing a bis-indole scaffold, these compounds exhibit fundamentally distinct biological activity profiles and physicochemical properties that preclude generic substitution. Indirubin demonstrates differential potency across CDK isoforms (IC50 ranging from 2.2 μM to 12 μM depending on the specific cyclin-CDK complex) and achieves nanomolar-range GSK-3β inhibition (IC50 5–50 nM), whereas its isomer indigo shows negligible kinase inhibitory activity [1]. In AhR functional assays, indirubin (EC50 ∼1 × 10−7 M) is approximately 50-fold more potent than indigo (EC50 ∼5 × 10−6 M) [2]. Furthermore, chemical derivatization dramatically alters target engagement: indirubin-3'-oxime exhibits enhanced CDK inhibition, while 6-bromoindirubin derivatives show shifted selectivity profiles with reduced CDK engagement relative to GSK-3β [3] . Solubility characteristics also diverge meaningfully: indirubin is insoluble in water and ethanol, requiring DMSO for in vitro applications , whereas certain derivatives (e.g., indirubin-5-sulfonate) possess improved aqueous solubility. For analytical standardization, only rigorously characterized indirubin reference material with documented absolute purity enables reliable quantification in natural product extracts and quality control applications [4].

Indirubin (CAS 479-41-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


GSK-3β Inhibitory Potency: Indirubin Demonstrates Nanomolar Activity vs. Micromolar Range of Related Bis-indoles

Indirubin inhibits glycogen synthase kinase-3β (GSK-3β) with IC50 values in the 5–50 nM range, whereas its isomer indigo exhibits no detectable inhibitory activity against this kinase [1]. In head-to-head comparisons within the same experimental system, a series of indoles and bis-indoles were tested against GSK-3β, CDK1/cyclin B, and CDK5/p25; only the indirubin-class compounds demonstrated kinase inhibition [2]. The structure-activity relationship analysis established that the bis-indole scaffold with the specific indirubin conjugation pattern is essential for ATP-binding pocket engagement, with indirubin binding to GSK-3β's ATP pocket in a manner analogous to its CDK binding mode as revealed by crystallographic analysis [3].

Kinase inhibition GSK-3β Alzheimer's disease Tau phosphorylation

Aryl Hydrocarbon Receptor (AhR) Agonist Potency: Indirubin EC50 = 1 × 10−7 M vs. Indigo EC50 = 5 × 10−6 M (50-Fold Higher Potency)

In a hepatoma cell reporter gene assay system, indirubin demonstrated an EC50 of approximately 1 × 10−7 M for aryl hydrocarbon receptor (AhR) activation, while its structural isomer indigo required approximately 5 × 10−6 M to achieve comparable effect [1]. This represents a 50-fold difference in potency between the two isomers. Competitive AhR ligand binding assays further revealed that indirubin and the prototypical AhR agonist TCDBF (2,3,7,8-tetrachlorodibenzofuran) exhibited similar IC50 values for receptor occupancy (indirubin ∼2 × 10−9 M; TCDBF ∼5 × 10−9 M), whereas indigo and indirubin-3'-oxime showed approximately 10-fold higher IC50 values (∼2 × 10−8 M) [2]. In vivo, rats treated with indirubin at doses of 1.5–50 mg/kg showed detectable hepatic cytochrome P450 1A1 induction, confirming functional AhR agonism in whole-animal systems [3].

AhR signaling Xenobiotic metabolism CYP1A1 induction Nuclear receptor

Differential CDK Isoform Inhibition Profile: Indirubin Shows CDK2/Cyclin A IC50 = 2.2 μM vs. CDK4/Cyclin D1 IC50 = 12 μM

Indirubin exhibits a characteristic inhibitory profile across cyclin-dependent kinase (CDK) isoforms that distinguishes it from other CDK inhibitors. Under standardized in vitro kinase assay conditions, indirubin inhibited CDK1/cyclin B with IC50 = 10 μM, CDK2/cyclin A with IC50 = 2.2 μM, CDK2/cyclin E with IC50 = 7.5 μM, CDK4/cyclin D1 with IC50 = 12 μM, and CDK5/p35 with IC50 = 5.5 μM . Notably, indirubin-3'-oxime, a common derivative, demonstrates substantially enhanced CDK inhibitory potency, with IC50 values in the 50–100 nM range for multiple CDKs, representing a >20-fold potency increase relative to the parent compound [1]. This differential isoform sensitivity pattern (CDK2/cyclin A being the most potently inhibited, CDK4/cyclin D1 the least) is a distinguishing feature of the indirubin chemotype compared to purine-based CDK inhibitors such as roscovitine, which show different isoform selectivity signatures [2].

Cell cycle regulation CDK inhibition Cancer research Kinase selectivity

In Vivo Absorption and Antitumor Activity: Meisoindigo Shows Improved Absorption Over Indirubin, Validating Indirubin as Baseline Reference

Comparative pharmacological studies of indirubin and its N-methyl derivative meisoindigo have established that meisoindigo exhibits improved oral absorption relative to the parent compound, which contributes directly to its enhanced antitumor activity in rodent models [1]. In direct comparative testing, meisoindigo demonstrated higher activity against rodent tumors than indirubin itself, with improved gastrointestinal absorption identified as a major determinant of the efficacy difference [2]. However, subsequent pharmacokinetic analysis revealed that plasma concentrations of meisoindigo after oral administration remained substantially lower than the in vitro IC50 values determined in leukemic cells, indicating that despite improved absorption relative to indirubin, both compounds face bioavailability limitations [3]. This evidence positions indirubin as the essential baseline reference compound for structure-activity relationship (SAR) studies and for evaluating absorption-enhancing formulation strategies.

Pharmacokinetics Drug development Bioavailability Antitumor activity

Indirubin (CAS 479-41-4): Evidence-Based Research and Industrial Application Scenarios


GSK-3β-Dependent Neurodegenerative Disease Research: Tau Phosphorylation Studies in Alzheimer's Disease Models

Indirubin is uniquely suited for research applications requiring nanomolar-range GSK-3β inhibition with a chemically defined small molecule. At concentrations of 5–50 nM, indirubin inhibits GSK-3β activity and reduces tau hyperphosphorylation at Alzheimer's disease-specific epitopes in both in vitro and in vivo models [1]. The compound's validated activity in this pathway supports its use in mechanistic studies of tau pathology, neurofibrillary tangle formation, and GSK-3β-dependent neuronal signaling. Researchers should note that indirubin-3'-oxime, while more potent against CDKs, demonstrates comparable GSK-3β inhibition and may be considered for applications requiring enhanced cellular permeability [2]. Procurement relevance: Select indirubin when the unmodified parent compound is required as a reference standard or when the unique CDK isoform selectivity profile of the parent (versus oxime derivatives) is experimentally relevant .

AhR-Mediated Transcriptional Regulation and Xenobiotic Metabolism Studies

Indirubin is the most potent endogenous AhR agonist among commercially available indigoid compounds, with an EC50 of approximately 1 × 10−7 M in hepatoma cell reporter assays [1]. This property makes it an essential reference compound for studies examining AhR-dependent gene expression, CYP1A1/1A2/1B1 induction, and the role of endogenous AhR ligands in physiological and pathological processes. At doses of 1.5–50 mg/kg in rodent models, indirubin produces measurable hepatic CYP1A1 induction, confirming in vivo functionality [2]. For analytical laboratories quantifying indirubin in biological matrices or natural product extracts, indirubin reference standards with assigned absolute purity (e.g., phyproof® or HPLC-verified material) are essential for accurate calibration and method validation . Researchers should select indirubin over indigo when AhR activation potency is a critical experimental parameter, as indigo requires approximately 50-fold higher concentrations to achieve comparable AhR activation [3].

CDK Inhibitor Reference Standard for Cell Cycle and Cancer Research

Indirubin serves as a characterized CDK inhibitor reference compound with a well-documented isoform selectivity profile [1]. Under standardized assay conditions, indirubin inhibits CDK2/cyclin A with IC50 = 2.2 μM and shows progressively higher IC50 values for other CDK complexes (up to 12 μM for CDK4/cyclin D1). This characteristic inhibition signature distinguishes it from purine-based CDK inhibitors (e.g., roscovitine) and provides researchers with a chemically distinct tool compound for probing CDK-dependent cellular processes [2]. For applications requiring enhanced CDK potency, indirubin-3'-oxime (IC50 50–100 nM) represents a commercially available derivative with >20-fold improved activity . Procurement guidance: The parent compound indirubin is indicated for studies requiring the baseline CDK inhibition profile, for SAR studies where the unmodified scaffold is needed, or as an analytical reference for quantifying indirubin content in natural products and traditional medicine preparations [3].

Analytical Reference Material for Natural Product Quality Control and Herbal Medicine Standardization

Indirubin is a key marker compound for the quality control and standardization of traditional Chinese medicinal materials including Isatis indigotica (Banlangen/Daqingye) and Indigo naturalis (Qingdai) [1]. As an analytical reference standard, indirubin with certified purity (≥98% by HPLC) is required for accurate quantification in herbal extracts, method validation, and batch-to-batch consistency assessment [2]. LC-APCI-MS and HPLC-UV methods have been validated for the simultaneous determination of indirubin alongside structurally related compounds (indigo, isatin, tryptanthrin) in plant materials . Indirubin reference substances with assigned absolute purity, such as primary reference standards that account for water content, residual solvents, and inorganic impurities, are essential for regulatory-compliant analytical workflows including pharmacopoeial monograph development and stability studies [3]. Procurement of indirubin as an analytical standard should prioritize materials accompanied by comprehensive certificates of analysis documenting chromatographic purity and, where available, orthogonal identity confirmation by NMR or mass spectrometry.

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